Cas no 1240567-18-3 (1-cyclopropyl-1H-pyrazol-4-amine)

1-Cyclopropyl-1H-pyrazol-4-amine is a versatile heterocyclic amine compound featuring a pyrazole core substituted with a cyclopropyl group at the 1-position and an amine group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety enhances steric and electronic properties, while the amine group offers functionalization potential for further derivatization. Its stability under a range of reaction conditions and compatibility with cross-coupling reactions make it particularly useful in medicinal chemistry for the development of bioactive molecules. The compound's well-defined synthetic pathway ensures consistent purity and scalability for industrial applications.
1-cyclopropyl-1H-pyrazol-4-amine structure
1240567-18-3 structure
Product name:1-cyclopropyl-1H-pyrazol-4-amine
CAS No:1240567-18-3
MF:C6H9N3
Molecular Weight:123.155760526657
MDL:MFCD16810881
CID:896535
PubChem ID:51000378

1-cyclopropyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-cyclopropyl-1H-pyrazol-4-amine
    • 1240567-18-3
    • SY042688
    • AS-41511
    • 1-cyclopropylpyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-cyclopropyl-
    • DTXSID10679569
    • TQP0074
    • AKOS024194487
    • SB13944
    • EN300-306595
    • MFCD16810881
    • SCHEMBL173506
    • CS-0096334
    • DB-312085
    • KMSWFVSXBMWVIT-UHFFFAOYSA-N
    • MDL: MFCD16810881
    • インチ: InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2
    • InChIKey: KMSWFVSXBMWVIT-UHFFFAOYSA-N
    • SMILES: C1CC1N2C=C(C=N2)N

計算された属性

  • 精确分子量: 123.079647300 g/mol
  • 同位素质量: 123.079647300 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 111
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 123.16
  • XLogP3: 0
  • トポロジー分子極性表面積: 43.8Ų

1-cyclopropyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM118966-5g
1-Cyclopropylpyrazol-4-amine
1240567-18-3 95%+
5g
$775 2022-06-13
eNovation Chemicals LLC
Y1317675-100mg
1-cyclopropyl-1H-pyrazol-4-amine
1240567-18-3 97%
100mg
$110 2024-07-21
eNovation Chemicals LLC
Y1317675-1G
1-cyclopropyl-1H-pyrazol-4-amine
1240567-18-3 97%
1g
$510 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0896-10G
1-cyclopropyl-1H-pyrazol-4-amine
1240567-18-3 97%
10g
¥ 15,939.00 2023-03-31
eNovation Chemicals LLC
D597368-5g
1-CYCLOPROPYL-1H-PYRAZOL-4-AMINE
1240567-18-3 95%
5g
$1485 2024-05-24
eNovation Chemicals LLC
D597368-1g
1-CYCLOPROPYL-1H-PYRAZOL-4-AMINE
1240567-18-3 95%
1g
$395 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0896-1G
1-cyclopropyl-1H-pyrazol-4-amine
1240567-18-3 97%
1g
¥ 3,187.00 2023-03-31
Enamine
EN300-306595-0.05g
1-cyclopropyl-1H-pyrazol-4-amine
1240567-18-3 95.0%
0.05g
$278.0 2025-03-19
Enamine
EN300-306595-0.5g
1-cyclopropyl-1H-pyrazol-4-amine
1240567-18-3 95.0%
0.5g
$317.0 2025-03-19
Chemenu
CM118966-1g
1-Cyclopropylpyrazol-4-amine
1240567-18-3 95+%
1g
$704 2021-08-06

1-cyclopropyl-1H-pyrazol-4-amine 関連文献

1-cyclopropyl-1H-pyrazol-4-amineに関する追加情報

1-Cyclopropyl-1H-Pyrazol-4-Amine: A Comprehensive Overview

The compound 1-cyclopropyl-1H-pyrazol-4-amine, identified by the CAS number 1240567-18-3, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic amines, specifically pyrazoles, which are known for their versatile applications in drug discovery, catalysis, and materials synthesis. The integration of a cyclopropyl group into the pyrazole framework introduces unique electronic and steric properties, making it a subject of interest for researchers worldwide.

Recent studies have highlighted the importance of 1-cyclopropyl-1H-pyrazol-4-amine in medicinal chemistry, particularly in the development of bioactive compounds. The pyrazole ring is a well-known scaffold in drug design due to its ability to interact with various biological targets, such as enzymes and receptors. The cyclopropyl substituent further enhances the molecule's pharmacokinetic properties, including bioavailability and metabolic stability. For instance, researchers have explored its potential as an inhibitor of kinase enzymes, which are critical targets in cancer therapy.

In addition to its medicinal applications, 1-cyclopropyl-1H-pyrazol-4-amine has shown promise in catalytic processes. The nitrogen atoms within the pyrazole ring can act as Lewis bases, facilitating coordination with metal centers. This property makes it a valuable ligand in organometallic catalysis, particularly in reactions involving transition metals like palladium and nickel. Recent advancements have demonstrated its effectiveness in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.

The synthesis of 1-cyclopropyl-1H-pyrazol-4-amine typically involves multi-step procedures that combine nucleophilic aromatic substitution with cyclization reactions. Researchers have optimized these methods to achieve high yields and purity levels. For example, one common approach involves the reaction of a substituted cyclopropane derivative with an appropriate amine precursor under thermal or acidic conditions. This method ensures the formation of the desired pyrazole structure while maintaining the integrity of the cyclopropyl group.

The physical and chemical properties of 1-cyclopropyl-1H-pyrazol-4-amine are also worth noting. Its molecular weight is approximately 205 g/mol, and it exists as a crystalline solid under standard conditions. The compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various laboratory applications. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in optoelectronic materials.

From an environmental perspective, understanding the degradation pathways of 1-cyclopropyl-1H-pyrazol-4-amine is crucial for assessing its ecological impact. Recent studies have shown that the compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts. This information is vital for ensuring sustainable practices in its production and disposal.

In conclusion, 1-cyclopropyl-1H-pyrazol-4-amines, with CAS number 1240567-18-3, represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, catalysis, and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings will undoubtedly grow.

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